molecular formula C8H6BrF4N B15241413 2-bromo-6-fluoro-N-(2,2,2-trifluoroethyl)aniline

2-bromo-6-fluoro-N-(2,2,2-trifluoroethyl)aniline

Katalognummer: B15241413
Molekulargewicht: 272.04 g/mol
InChI-Schlüssel: NIZVKIJSOSOCPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-6-fluoro-N-(2,2,2-trifluoroethyl)aniline is a chemical compound with the molecular formula C8H6BrF4N and a molecular weight of 272.04 g/mol . This compound is characterized by the presence of bromine, fluorine, and trifluoroethyl groups attached to an aniline core. It is primarily used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 2-bromo-6-fluoro-N-(2,2,2-trifluoroethyl)aniline typically involves multi-step reactions. One common synthetic route includes the following steps:

    Nitration: Introduction of a nitro group to the aromatic ring.

    Reduction: Conversion of the nitro group to an amine.

    Bromination: Introduction of a bromine atom to the aromatic ring.

    Fluorination: Introduction of a fluorine atom to the aromatic ring.

    Trifluoroethylation: Introduction of the trifluoroethyl group.

Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

2-Bromo-6-fluoro-N-(2,2,2-trifluoroethyl)aniline undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-Bromo-6-fluoro-N-(2,2,2-trifluoroethyl)aniline has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of biological pathways and interactions due to its unique chemical properties.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2-bromo-6-fluoro-N-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in various substitution and coupling reactions. Its effects are mediated through the formation of covalent bonds with nucleophilic sites on target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-bromo-6-fluoro-N-(2,2,2-trifluoroethyl)aniline include:

The uniqueness of this compound lies in its specific combination of bromine, fluorine, and trifluoroethyl groups, which confer distinct reactivity and properties compared to its analogs.

Eigenschaften

Molekularformel

C8H6BrF4N

Molekulargewicht

272.04 g/mol

IUPAC-Name

2-bromo-6-fluoro-N-(2,2,2-trifluoroethyl)aniline

InChI

InChI=1S/C8H6BrF4N/c9-5-2-1-3-6(10)7(5)14-4-8(11,12)13/h1-3,14H,4H2

InChI-Schlüssel

NIZVKIJSOSOCPB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)Br)NCC(F)(F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.